

# 5-Amino-2-methoxypyridine: A Versatile Building Block in Organic Synthesis

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## Compound of Interest

Compound Name: 5-Amino-2-methoxypyridine

Cat. No.: B105479

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## Introduction

**5-Amino-2-methoxypyridine** is a substituted pyridine derivative that has emerged as a crucial building block in the landscape of organic synthesis. Its unique structural arrangement, featuring a nucleophilic amino group and an electron-donating methoxy group on the pyridine ring, makes it a versatile reagent for the construction of complex molecular architectures. This compound serves as a key intermediate in the synthesis of a wide array of biologically active molecules, finding significant applications in pharmaceutical and agrochemical research and development.<sup>[1]</sup> Its utility extends to the synthesis of novel anti-cancer and anti-inflammatory agents, as well as in the field of materials science.<sup>[1]</sup>

## Physicochemical Properties

A summary of the key physicochemical properties of **5-Amino-2-methoxypyridine** is presented in the table below.

Property	Value	Reference
CAS Number	6628-77-9	[2]
Molecular Formula	C <sub>6</sub> H <sub>8</sub> N <sub>2</sub> O	[2]
Molecular Weight	124.14 g/mol	[2]
Appearance	Liquid	[2]
Melting Point	29-31 °C	[2]
Boiling Point	85-90 °C at 1 mmHg	[2]
Refractive Index (n <sub>20</sub> /D)	1.575	[2]

## Applications in the Synthesis of Bioactive Molecules

The strategic placement of the amino and methoxy groups on the pyridine scaffold allows for diverse chemical modifications, making **5-Amino-2-methoxypyridine** a valuable precursor in the synthesis of various therapeutic agents.

### Phosphoinositide 3-Kinase (PI3K) Inhibitors

The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth and proliferation, and its dysregulation is frequently observed in cancer.[1][3] **5-Amino-2-methoxypyridine** is a key component in the synthesis of a novel series of thienopyrimidine derivatives that act as potent and selective PI3K inhibitors.[1] For instance, a simple methoxypyridine derivative incorporating this building block displayed micromolar inhibitory potency against PI3K $\alpha$ . [1] Further optimization of this scaffold has led to the development of compounds with nanomolar potency.[1]

### Orexin Receptor Antagonists

Orexin receptors are involved in the regulation of sleep and wakefulness, making them an attractive target for the treatment of insomnia.[4] **5-Amino-2-methoxypyridine** is utilized in the synthesis of novel orexin receptor antagonists.[4] The structural motif provided by this building block is crucial for the interaction with and modulation of the orexin receptors.

## Key Synthetic Transformations and Protocols

**5-Amino-2-methoxypyridine** readily participates in a variety of fundamental organic reactions, including amide coupling, Suzuki-Miyaura coupling, and Buchwald-Hartwig amination, enabling the facile construction of diverse molecular libraries.

### Amide Bond Formation

The amino group of **5-Amino-2-methoxypyridine** can be readily acylated to form amide bonds, a common linkage in many pharmaceutical compounds.

General Protocol for HATU-Mediated Amide Coupling:

This protocol is adapted from a general procedure for amide bond formation and can be applied to the reaction of **5-Amino-2-methoxypyridine** with a carboxylic acid.

- Materials:
  - **5-Amino-2-methoxypyridine**
  - Carboxylic acid
  - HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
  - Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
  - Anhydrous Dimethylformamide (DMF)
- Procedure:
  - In a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the carboxylic acid (1.0 eq.) and **5-Amino-2-methoxypyridine** (1.0-1.2 eq.) in anhydrous DMF.
  - Add HATU (1.1-1.5 eq.) to the solution.
  - Slowly add DIPEA or TEA (2.0-3.0 eq.) to the reaction mixture.

- Stir the reaction at room temperature for 4-16 hours.
- Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
- Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel.

Coupling Reagent	Base	Solvent	Typical Yield	Reference
HATU	DIPEA/TEA	DMF	Good to Excellent	[5]
EDC/HOBt	DMAP	Acetonitrile	Good to Excellent	[6]
POCl <sub>3</sub>	Pyridine	THF	Moderate to Good	[6]

## Suzuki-Miyaura Coupling

While a specific protocol for the Suzuki-Miyaura coupling of a boronated **5-Amino-2-methoxypyridine** derivative was not found, the following general procedure for the coupling of pyridyl boronate derivatives with aryl halides can be adapted. This reaction is instrumental in forming C-C bonds to create biaryl structures.

General Protocol for Suzuki-Miyaura Coupling:

- Materials:
  - Aryl or heteroaryl halide
  - Appropriate boronic acid or boronate ester of **5-Amino-2-methoxypyridine**

- Palladium catalyst (e.g., Pd(PPh<sub>3</sub>)<sub>4</sub>, Pd<sub>2</sub>(dba)<sub>3</sub>)
- Ligand (if required, e.g., a phosphine ligand)
- Base (e.g., K<sub>2</sub>CO<sub>3</sub>, Cs<sub>2</sub>CO<sub>3</sub>, K<sub>3</sub>PO<sub>4</sub>)
- Solvent (e.g., 1,4-Dioxane/Water, Toluene)
- Procedure:
  - To a reaction vessel, add the aryl halide (1.0 eq.), the boronic acid/ester (1.1-1.5 eq.), the palladium catalyst (0.01-0.05 eq.), and the base (2.0-3.0 eq.).
  - Add the solvent system to the mixture.
  - Degas the reaction mixture by bubbling with an inert gas (e.g., Argon) for 15-30 minutes.
  - Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for 2-24 hours.
  - Monitor the reaction by TLC or LC-MS.
  - After cooling to room temperature, dilute the mixture with water and extract with an organic solvent.
  - Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
  - Purify the product by column chromatography.

Catalyst	Base	Solvent	Typical Yield	Reference
Pd(PPh <sub>3</sub> ) <sub>4</sub>	K <sub>2</sub> CO <sub>3</sub>	Toluene/Ethanol/ Water	Moderate to Good	[7]
Pd <sub>2</sub> (dba) <sub>3</sub> /Ligand	Cs <sub>2</sub> CO <sub>3</sub>	1,4-Dioxane	Good to Excellent	[8]

## Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. **5-Amino-2-methoxypyridine** can act as the amine coupling partner with various aryl halides.

General Protocol for Buchwald-Hartwig Amination:

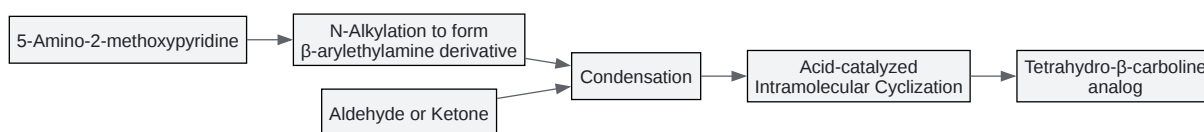
- Materials:
  - **5-Amino-2-methoxypyridine**
  - Aryl halide (e.g., aryl bromide, aryl chloride)
  - Palladium catalyst (e.g., Pd<sub>2</sub>(dba)<sub>3</sub>, Pd(OAc)<sub>2</sub>)
  - Phosphine ligand (e.g., Xantphos, RuPhos)
  - Base (e.g., NaOtBu, Cs<sub>2</sub>CO<sub>3</sub>)
  - Anhydrous solvent (e.g., Toluene, 1,4-Dioxane)
- Procedure:
  - In an oven-dried Schlenk tube under an inert atmosphere, combine the aryl halide (1.0 eq.), **5-Amino-2-methoxypyridine** (1.0-1.2 eq.), the palladium catalyst (0.01-0.05 eq.), the phosphine ligand (0.02-0.10 eq.), and the base (1.2-2.0 eq.).
  - Add the anhydrous solvent.
  - Seal the tube and heat the reaction mixture at the appropriate temperature (typically 80-120 °C) for 12-24 hours.
  - Monitor the reaction by TLC or GC-MS.
  - After cooling, dilute the reaction mixture with an organic solvent and filter through a pad of Celite.
  - Concentrate the filtrate and purify the crude product by column chromatography.[\[9\]](#)[\[10\]](#)

Catalyst	Ligand	Base	Solvent	Typical Yield	Reference
Pd(OAc) <sub>2</sub>	RuPhos	NaOtBu	Toluene	Good to Excellent	[9]
Pd <sub>2</sub> (dba) <sub>3</sub>	Xantphos	DBU	DMF/Toluene	Good	[10]

## Cyclization and Cyclocondensation Reactions

The bifunctional nature of **5-Amino-2-methoxypyridine** makes it an excellent substrate for cyclization and cyclocondensation reactions to form various fused heterocyclic systems. For example, it can be envisioned to participate in reactions like the Pictet-Spengler or Bischler-Napieralski reactions after appropriate functionalization.

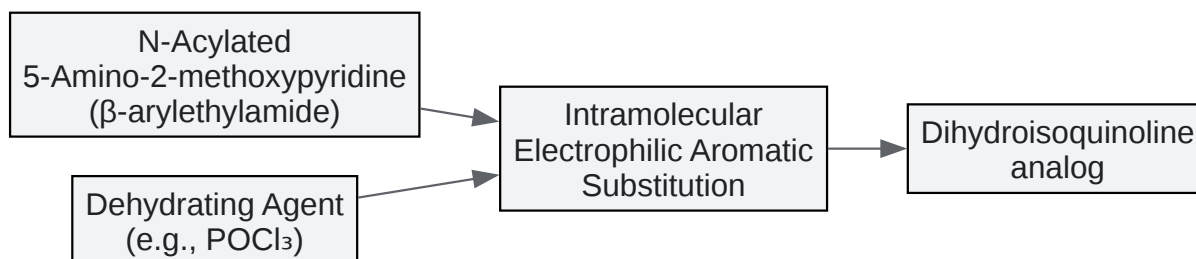
Conceptual Workflow for Pictet-Spengler Type Reaction:



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Caption: Conceptual workflow for a Pictet-Spengler type reaction involving a derivative of **5-Amino-2-methoxypyridine**.

Conceptual Workflow for Bischler-Napieralski Type Reaction:



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Caption: Conceptual workflow for a Bischler-Napieralski type cyclization of an N-acylated **5-Amino-2-methoxypyridine** derivative.

## Conclusion

**5-Amino-2-methoxypyridine** is a highly valuable and versatile building block in organic synthesis. Its utility in constructing key scaffolds for medically relevant molecules, such as PI3K inhibitors and orexin receptor antagonists, underscores its importance in drug discovery. The reactivity of its amino group in fundamental transformations like amide coupling and Buchwald-Hartwig amination, combined with the potential for C-C bond formation via Suzuki-Miyaura coupling and the propensity for cyclization reactions, provides chemists with a powerful tool for the synthesis of diverse and complex molecular targets. The protocols and data presented here serve as a guide for researchers and scientists to effectively utilize **5-Amino-2-methoxypyridine** in their synthetic endeavors.

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